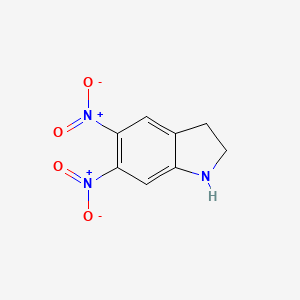![molecular formula C20H25N3O B11552141 2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide typically involves the condensation of 2-[(2-Methylphenyl)amino]acetohydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{2-[(2-Methylphenyl)amino]acetohydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenyl)amino]acetohydrazide
- N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
Uniqueness
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H25N3O/c1-14(2)17-9-11-18(12-10-17)16(4)22-23-20(24)13-21-19-8-6-5-7-15(19)3/h5-12,14,21H,13H2,1-4H3,(H,23,24)/b22-16+ |
InChI Key |
ZFHHICFBDDBSAE-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552058.png)
![2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552061.png)
![N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11552064.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11552065.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552066.png)
![2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11552082.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11552090.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)

![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11552143.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552147.png)
